

Synthesis of Mezlocillin using 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

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Compound of Interest

Compound Name:	3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride
Cat. No.:	B1334973

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Application Notes and Protocols for the Synthesis of Mezlocillin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Mezlocillin, a broad-spectrum acylureidopenicillin antibiotic. The primary synthetic route detailed herein utilizes Ampicillin Trihydrate and **3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride**, a method noted for its industrial significance and high yields.^[1]

Introduction

Mezlocillin is a potent antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.^[2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.^{[2][3][4][5]} This disruption leads to cell lysis and bacterial death.^{[2][5]} The synthesis method described is a robust and scalable process involving the acylation of the amino group of ampicillin.^[1]

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₂₁ H ₂₅ N ₅ O ₈ S ₂
Molecular Weight	539.59 g/mol [1]
IUPAC Name	(2S,5R,6R)-3,3-dimethyl-6-[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [1]
CAS Number	51481-65-3 [1]
Appearance	White crystalline powder [1]
Solubility	Water: 0.471 g/L [1]

Experimental Protocols

The synthesis of Mezlocillin from Ampicillin Trihydrate and **3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride** is typically carried out in an aqueous medium under alkaline conditions.[\[6\]](#)[\[7\]](#)

Materials:

- Ampicillin Trihydrate[\[1\]](#)
- **3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride** (MOS-Cl)[\[1\]](#)
- Purified Water[\[1\]](#)
- 4% (w/v) Sodium Hydroxide Solution[\[1\]](#) or Sodium Bicarbonate[\[7\]](#)
- Dilute Hydrochloric Acid[\[1\]](#)
- Acetone (or other suitable organic solvents like isopropanol or ethanol)[\[1\]](#)[\[6\]](#)

Protocol 1: Synthesis using Sodium Hydroxide

This protocol is adapted from methodologies described in patent literature, with reported yields exceeding 90%.[1]

- Dissolution: In a suitable reaction vessel, suspend 1 part by weight of Ampicillin Trihydrate in 15 parts by volume of purified water (e.g., 100 g of Ampicillin Trihydrate in 1.5 L of water).[1]
- Cooling and pH Adjustment: Stir the suspension and cool the mixture to a temperature between 0-5°C.[1] Carefully add 4% sodium hydroxide solution dropwise until the Ampicillin Trihydrate is completely dissolved and the pH is alkaline.[1]
- Acylation Reaction: Slowly add 0.59 parts by weight of **3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride** to the reaction mixture.[1]
- pH Control: Throughout the addition, maintain the reaction temperature at 0-5°C and simultaneously add 4% sodium hydroxide solution dropwise to maintain the pH of the solution between 7.0 and 7.5.[1]
- Reaction Completion and Filtration: Monitor the reaction for completion using a suitable method like HPLC. Once complete, filter the reaction product.[1]
- Acidification and Crystallization: To the filtrate, add 4 to 6 volumes of an organic solvent such as acetone relative to the initial weight of Ampicillin Trihydrate.[1] Adjust the temperature to 20-25°C.[6] Slowly add dilute hydrochloric acid to acidify the solution until the pH reaches 2.0, which will cause Mezlocillin to precipitate as a solid.[1]
- Maturation: Continue stirring the suspension for approximately 30 minutes to ensure complete crystallization.[1]
- Isolation and Washing: Isolate the crystallized product by filtration. Wash the solid with a 20% aqueous solution of the organic solvent used for crystallization.[6]
- Drying: Dry the final product under appropriate conditions to obtain Mezlocillin.

Protocol 2: Synthesis using Sodium Bicarbonate and Acetone

This alternative protocol uses a mixed solvent system and a milder base.

- Initial Mixture: In a four-hole bottle, combine water, sodium bicarbonate, and acetone at room temperature.[7]
- Addition of Ampicillin: Stir the mixture and add Ampicillin Trihydrate.[7]
- Cooling: Cool the mixture to 15-20°C.[7]
- Acylation: Slowly add **3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride**. The molar ratio of Ampicillin Trihydrate to the acylating agent should be approximately 1:1 to 1:1.2.[7]
- Reaction: Continue the reaction for 30 minutes after the addition is complete.[7]
- Extraction and Crystallization: Following the reaction, an ether extractant is added for extraction. Menthyl acetate is then added before acidification to facilitate crystallization.[7]

Data Presentation

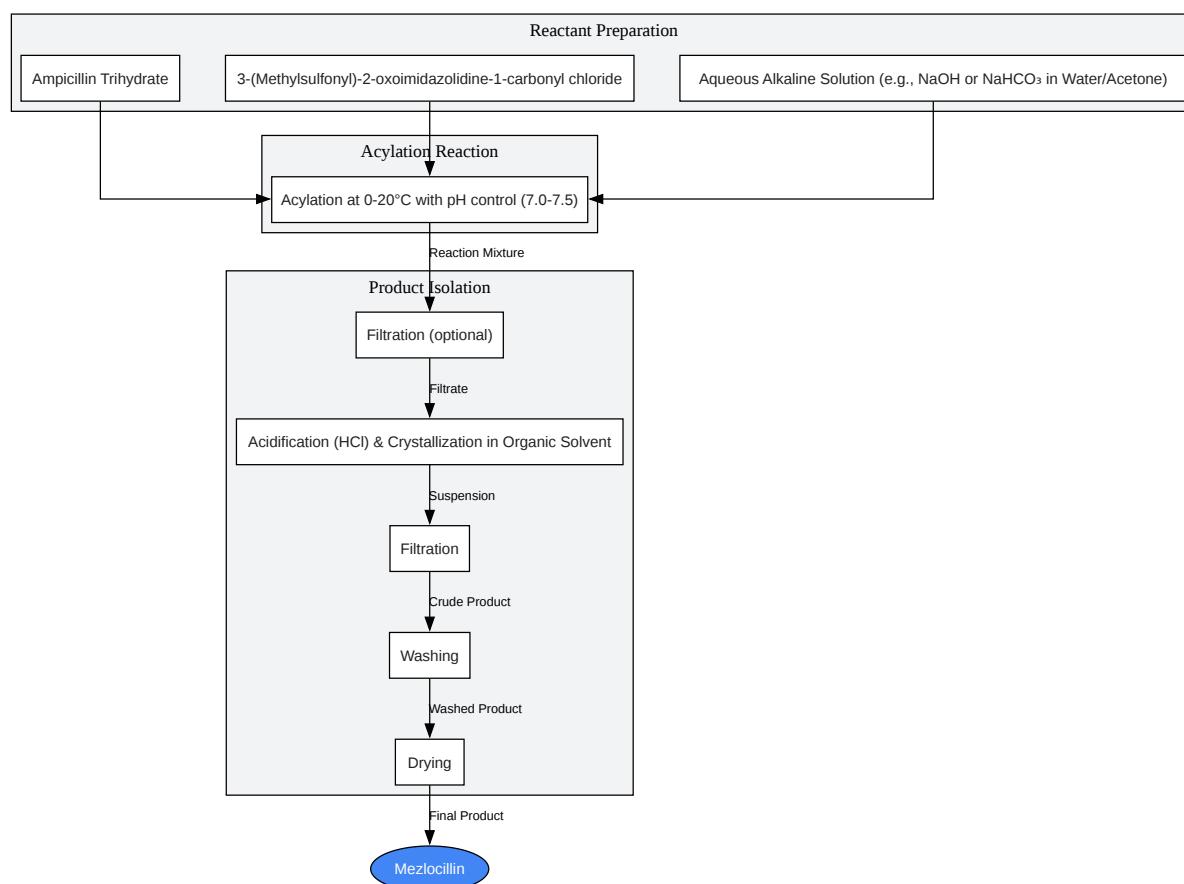
The following table summarizes quantitative data from various synthesis protocols.

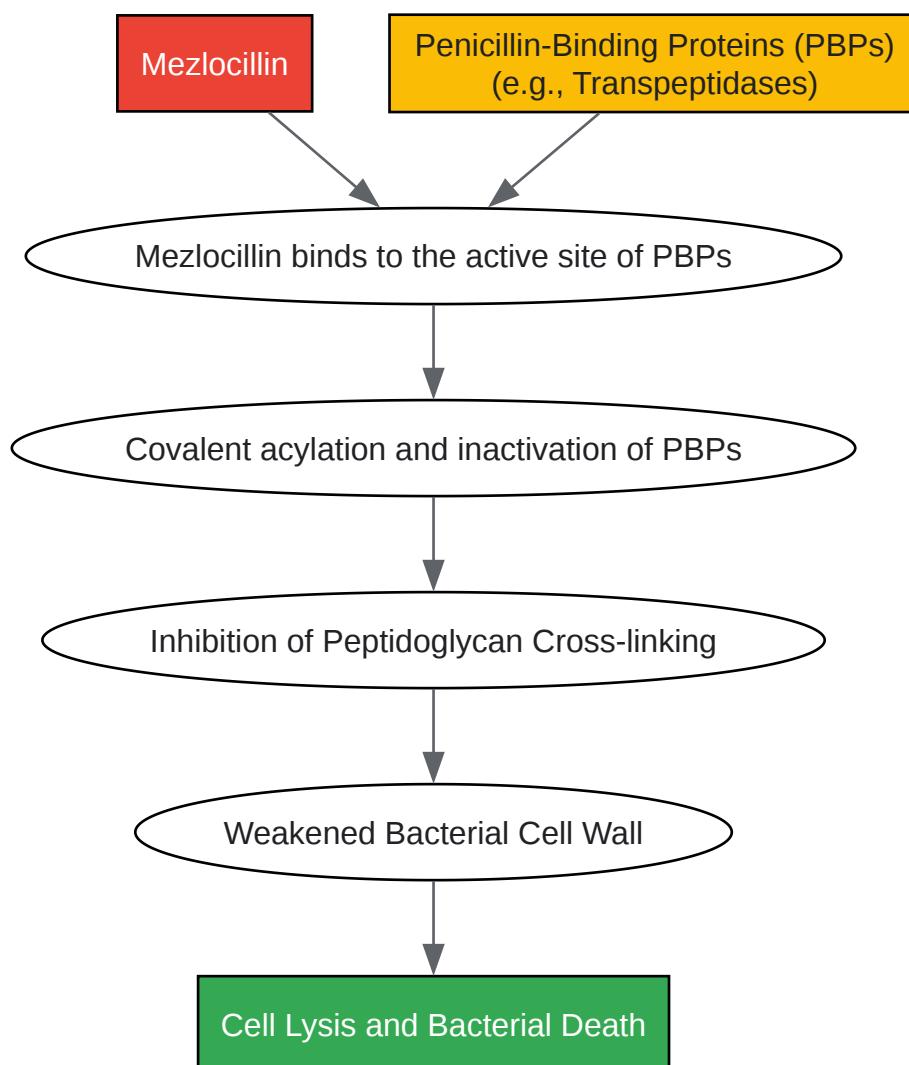
Parameter	Protocol 1 (NaOH)	Protocol 2 (NaHCO ₃ /Acetone) - Example 1	Protocol 2 (NaHCO ₃ /Acetone) - Example 2
Starting Material	Ampicillin Trihydrate	Ampicillin Trihydrate (12.5g)	Ampicillin Trihydrate (12.5g)
Acyling Agent	0.59 parts by weight	1-chloroformyl-3-methylsulfonyl-2-imidazolidinone (6.6g)	1-chloroformyl-3-methylsulfonyl-2-imidazolidinone (6.8g)
Base	4% NaOH	Sodium Bicarbonate (6g)	Sodium Bicarbonate (6g)
Solvent System	Water	Water (100mL), Acetone (40mL)	Water (120mL), Acetone (50mL)
Reaction Temperature	0-5°C[1]	16°C[7]	16°C[7]
Reaction Time	Completion by HPLC	30 minutes post-addition[7]	30 minutes post-addition[7]
Final pH for Crystallization	2.0[1]	Not specified	Not specified
Yield	>90%[1]	16.3g	16.0g
Purity (Content)	Not specified	99.56%	99.2%
Total Impurities	Not specified	0.26%	0.27%

Visualizations

Synthesis Workflow:

The following diagram illustrates the general workflow for the synthesis of Mezlocillin.



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